molecular formula C25H22N2O5 B12205740 (2Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

(2Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B12205740
M. Wt: 430.5 g/mol
InChI Key: ZFPHQDHXRNTNCO-KSEXSDGBSA-N
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Description

(2Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoxazinone Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminophenol derivatives and carboxylic acids.

    Introduction of the Furo[2,3-f] Ring System: This step often involves a cyclization reaction that incorporates the furan ring into the benzoxazinone structure.

    Addition of the Pyridin-4-ylmethyl Group: This can be done through a substitution reaction where the pyridin-4-ylmethyl group is introduced to the benzoxazinone core.

    Formation of the (2Z)-2-(2,4-dimethoxybenzylidene) Moiety: This step involves a condensation reaction between the benzoxazinone derivative and 2,4-dimethoxybenzaldehyde under specific conditions to achieve the desired (2Z) configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridin-4-ylmethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is unique due to its complex structure, which combines multiple functional groups and ring systems. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one

InChI

InChI=1S/C25H22N2O5/c1-29-18-4-3-17(22(12-18)30-2)11-23-24(28)19-5-6-21-20(25(19)32-23)14-27(15-31-21)13-16-7-9-26-10-8-16/h3-12H,13-15H2,1-2H3/b23-11-

InChI Key

ZFPHQDHXRNTNCO-KSEXSDGBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC

Origin of Product

United States

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